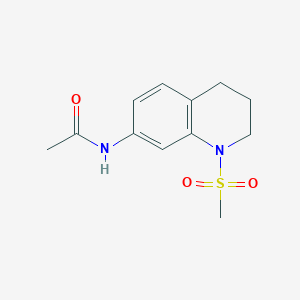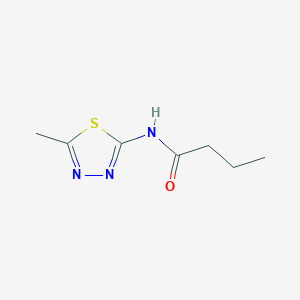![molecular formula C16H12N4O3 B6513225 (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 1795134-30-3](/img/structure/B6513225.png)
(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide, also known as PFCA, is a novel chromene derivative with potential applications in scientific research. It is a synthetic compound that has been used in laboratory experiments to study its biochemical and physiological effects. PFCA has been studied for its potential use in drug design, as well as its ability to target specific cellular pathways.
Mecanismo De Acción
The mechanism of action of (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed to interact with specific cellular pathways and enzymes, leading to changes in gene expression and the binding of ligands to their target proteins. Additionally, (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been shown to affect the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been studied for its potential to affect the expression of genes involved in cancer and cardiovascular diseases. Additionally, (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been shown to affect the binding of specific ligands to their target proteins. It has also been shown to affect the activity of enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide for lab experiments include its ability to affect the expression of genes involved in cancer and cardiovascular diseases, as well as its ability to affect the binding of specific ligands to their target proteins and the activity of enzymes involved in the metabolism of drugs. The limitations of using (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide for lab experiments include the lack of a full understanding of its mechanism of action and the potential for side effects.
Direcciones Futuras
There are a number of potential future directions for research involving (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide. These include further studies into its mechanism of action, its potential to affect the expression of genes involved in cancer and cardiovascular diseases, its ability to affect the binding of specific ligands to their target proteins, and its potential to affect the activity of enzymes involved in the metabolism of drugs. Additionally, further studies could be conducted to explore the potential therapeutic applications of (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide and to investigate its potential side effects.
Métodos De Síntesis
(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide can be synthesized in a four-step process. The first step involves the reaction of 2-acetylpyridine with formamide to form the intermediate 2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxylic acid. The second step involves the reaction of the intermediate with thionyl chloride to form the intermediate 2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxylic acid chloride. The third step involves the reaction of the intermediate with p-toluenesulfonyl amide to form the intermediate 2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide. The final step involves the reaction of the intermediate with sodium hydroxide to form the final product, (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide ((2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide).
Aplicaciones Científicas De Investigación
(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been studied for its potential use in drug design, as well as its ability to target specific cellular pathways. It has been used to study the effects of chromene derivatives on the expression of genes involved in cancer and cardiovascular diseases. Additionally, (2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been used to study the effects of chromene derivatives on the binding of specific ligands to their target proteins. It has also been used to study the effects of chromene derivatives on the activity of enzymes involved in the metabolism of drugs.
Propiedades
IUPAC Name |
N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c17-14(21)11-9-10-5-1-2-7-13(10)23-16(11)20-19-15(22)12-6-3-4-8-18-12/h1-9H,(H2,17,21)(H,19,22)/b20-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBGXGXQSANJX-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CC=N3)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC=CC=N3)/O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B6513142.png)
![3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6513147.png)


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B6513165.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6513168.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6513171.png)
![6-(4-chlorophenyl)-3-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6513177.png)
![2,2-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B6513186.png)
![N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopropanecarboxamide](/img/structure/B6513190.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6513192.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}cyclohexanecarboxamide](/img/structure/B6513201.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513206.png)
